molecular formula C27H37N3O2 B2630097 2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)((5-methylisoxazol-3-yl)amino)methyl)phenol CAS No. 514183-69-8

2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)((5-methylisoxazol-3-yl)amino)methyl)phenol

Cat. No.: B2630097
CAS No.: 514183-69-8
M. Wt: 435.612
InChI Key: DBNBCVVSGQMOIV-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Features

Proton NMR spectroscopy would reveal distinct signals for:

  • Phenolic proton : A broad singlet near δ 5.3 ppm (integration 1H), deshielded by hydrogen bonding with the isoxazole nitrogen.
  • tert-Butyl groups : Two singlets at δ 1.25-1.45 ppm (18H each) for the symmetrical 2,6-di-substituents.
  • Dimethylamino group : A sharp singlet at δ 2.85 ppm (6H) for the N(CH₃)₂ moiety.
  • Isoxazole protons : A doublet (J = 2.1 Hz) at δ 6.25 ppm for the C4-H and a singlet at δ 2.35 ppm for the 5-methyl group.

Carbon-13 NMR would show characteristic signals including:

  • Quaternary carbons of tert-butyl groups at δ 29-31 ppm
  • Aromatic carbons in the range δ 115-155 ppm, with the phenolic oxygen-bearing carbon at δ 152-157 ppm
  • Isoxazole ring carbons at δ 95-165 ppm, consistent with reported values for 5-methylisoxazol-3-yl derivatives

Infrared (IR) Vibrational Signature Analysis

Key IR absorption bands would include:

  • O-H stretch : Broad band at 3200-3400 cm⁻¹ indicating hydrogen-bonded phenolic hydroxyl
  • C=N stretch : Medium-intensity peak at 1590-1620 cm⁻¹ from the isoxazole ring
  • N-H bend : Sharp band at 1510-1540 cm⁻¹ for the secondary amine
  • C-O stretch : Strong absorption at 1220-1260 cm⁻¹ from phenolic ether oxygen

The absence of free O-H stretch above 3500 cm⁻¹ would confirm intramolecular hydrogen bonding between the phenolic proton and isoxazole nitrogen.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry under electron ionization conditions would show:

  • Molecular ion peak at m/z 435.6 ([M]⁺)
  • Characteristic fragments from:
    • Loss of tert-butyl group (m/z 435 → 379 [M - C₄H₈]⁺)
    • Cleavage of the methylene bridge (m/z 435 → 178 [C₁₀H₁₂N₂O]⁺ + 257 [C₁₇H₂₅NO₂]⁺)
    • Isoxazole ring rupture (m/z 435 → 98 [C₄H₄NO]⁺)

The dimethylamino group would stabilize adjacent fragments through resonance, producing intense peaks at m/z 121 ([C₇H₇N(CH₃)₂]⁺) and m/z 77 (C₆H₅⁺).

Properties

IUPAC Name

2,6-ditert-butyl-4-[[4-(dimethylamino)phenyl]-[(5-methyl-1,2-oxazol-3-yl)amino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O2/c1-17-14-23(29-32-17)28-24(18-10-12-20(13-11-18)30(8)9)19-15-21(26(2,3)4)25(31)22(16-19)27(5,6)7/h10-16,24,31H,1-9H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNBCVVSGQMOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(C2=CC=C(C=C2)N(C)C)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)((5-methylisoxazol-3-yl)amino)methyl)phenol is a synthetic compound with potential applications in various biological fields. Its structure features a di-tert-butyl group, a dimethylamino group, and an isoxazole moiety, which contribute to its unique biological properties. This article explores the compound's biological activity, including antioxidant, anti-inflammatory, cytotoxic, and antimicrobial effects.

  • Molecular Formula : C₁₇H₂₉N₃O
  • Molecular Weight : 263.4183 g/mol
  • CAS Number : 88-27-7

1. Antioxidant Activity

Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. The compound has shown significant antioxidant properties in vitro. Research indicates that it can scavenge free radicals effectively.

StudyConcentrationEffect
10 µg/mLIncreased DPPH radical scavenging activity
50 µg/mLEnhanced total antioxidant capacity

2. Anti-inflammatory Activity

The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This activity is particularly relevant in conditions like arthritis.

Cell LineConcentrationCytokine Inhibition
RAW264.7 Macrophages50 µg/mLTNF-α, IL-6
RAW264.7 Macrophages100 µg/mLIL-1β

3. Cytotoxicity

Cytotoxicity studies reveal that the compound can induce cell death in cancer cell lines, making it a candidate for anticancer therapy.

Cell LineIC₅₀ Value (µg/mL)
HeLa10
MCF-750
A431100

4. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens, including bacteria and fungi.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans64 µg/mL

Case Studies

  • Antioxidant and Cytotoxic Properties :
    A study investigated the effects of the compound on oxidative stress markers in cancer cells. Results indicated that treatment with the compound significantly reduced reactive oxygen species (ROS) levels and enhanced cell viability under oxidative stress conditions.
  • Anti-inflammatory Mechanism :
    Another study focused on the anti-inflammatory mechanisms of the compound in a mouse model of arthritis. The results showed that administration led to a marked reduction in joint swelling and inflammation markers, suggesting its potential as a therapeutic agent in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogues include phenolic derivatives with tert-butyl groups and nitrogen-containing substituents. Key comparisons are summarized below:

Compound Molecular Formula Molecular Weight (g/mol) logP Key Features
Target Compound C₃₁H₄₄N₄O₂ ~516.35 >5.0* Steric hindrance from tert-butyl groups; dual amino/isoxazole pharmacophores.
2,6-Di-tert-butyl-4-[(dimethylamino)methyl]phenol (CAS 88-27-7) C₁₇H₂₉NO 263.42 4.18 Simpler structure with dimethylamino-methyl group; used as an antioxidant.
BHT (Butylated Hydroxytoluene) C₁₅H₂₄O 220.35 5.10 Lacks nitrogen substituents; widely used as a food preservative.
Trolox C₁₄H₁₈O₄ 250.29 2.75 Water-soluble vitamin E analogue; lacks steric hindrance.

Notes:

  • Steric Hindrance : The tert-butyl groups in the target compound and CAS 88-27-7 enhance oxidative stability compared to Trolox or BHT, which lack such bulky substituents.
  • Solubility : The target compound’s high logP suggests poor aqueous solubility, limiting its applicability in biological systems compared to Trolox.

Analytical Comparisons

The HPLC method for CAS 88-27-7 (retention time: ~8.2 min under Newcrom R1 conditions) could serve as a starting point for analyzing the target compound, though its larger size and hydrophobicity would likely require modified mobile phases (e.g., higher acetonitrile content).

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)((5-methylisoxazol-3-yl)amino)methyl)phenol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step condensation reactions. Key steps include:

  • Mannich reaction : Tert-butyl phenolic derivatives are functionalized with dimethylamino and isoxazole groups under controlled pH and temperature to avoid side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to the compound’s polarity variations.
  • Optimization : Yield improvements (e.g., ~60–70%) are achieved by using inert atmospheres (N₂) to prevent oxidation of tertiary butyl groups and adjusting stoichiometric ratios of reactants .
    • Experimental Validation : NMR and HPLC-MS are essential to confirm structural integrity and purity .

Q. How can the antioxidant activity of this compound be quantitatively assessed in vitro?

  • Methodological Answer : Standard assays include:

  • DPPH Radical Scavenging : Measure absorbance decay at 517 nm under controlled solvent conditions (e.g., ethanol) to evaluate electron-donating capacity.
  • ORAC (Oxygen Radical Absorbance Capacity) : Use fluorescein as a probe to quantify peroxyl radical neutralization kinetics.
  • Dose-Response Analysis : EC₅₀ values should be calculated using nonlinear regression models (e.g., GraphPad Prism) to compare potency with reference antioxidants like Trolox .

Advanced Research Questions

Q. What experimental designs are optimal for studying the environmental fate of this compound, particularly its persistence in aquatic systems?

  • Methodological Answer :

  • Laboratory Simulations : Use OECD 308/309 guidelines to assess biodegradation under aerobic/anaerobic conditions, monitoring half-life via LC-MS/MS.
  • Partitioning Studies : Measure log Kow (octanol-water) and soil adsorption coefficients (Kd) to model bioaccumulation potential .
  • Advanced Analytics : Isotope-labeled analogs (e.g., ¹³C-labeled compound) enable precise tracking of degradation pathways in microcosm studies .

Q. How can contradictory data on the compound’s cytotoxicity be resolved across different cell lines?

  • Methodological Answer :

  • Standardized Protocols : Adopt ISO 10993-5 for in vitro cytotoxicity testing, ensuring consistent cell viability assays (e.g., MTT, resazurin) across labs.
  • Mechanistic Profiling : Combine transcriptomics (RNA-seq) and ROS detection (DCFH-DA probes) to differentiate apoptotic vs. necrotic pathways.
  • Meta-Analysis : Use multivariate regression to account for variables like cell passage number, serum concentration, and solvent (DMSO vs. ethanol) effects .

Q. What strategies are effective for elucidating the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., cytochrome P450) to measure binding kinetics (kon, koff, KD).
  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model ligand-protein docking, focusing on hydrogen bonding with the phenolic –OH and dimethylamino groups .
  • Competitive Binding Assays : Employ fluorescence polarization to assess displacement of known ligands (e.g., ATP in kinase inhibition studies) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported antioxidant efficacy between in vitro and in vivo studies?

  • Methodological Answer :

  • Bioavailability Adjustments : In vivo studies require pharmacokinetic profiling (e.g., Cmax, AUC) via LC-MS to account for metabolic degradation.
  • Dosage Calibration : Compare in vitro EC₅₀ values with plasma concentrations achievable in animal models (e.g., rodents).
  • Confounding Factors : Control for diet-induced oxidative stress and interspecies variability in antioxidant enzyme expression (e.g., SOD, catalase) .

Experimental Design Considerations

Q. What statistical approaches are recommended for multi-factorial studies (e.g., combined antioxidant and cytotoxic effects)?

  • Methodological Answer :

  • Factorial Design : Use ANOVA with Tukey’s post hoc test to analyze interactions between variables (e.g., concentration, exposure time).
  • Response Surface Methodology (RSM) : Optimize dual outcomes (e.g., minimal cytotoxicity, maximal antioxidant activity) using central composite designs .
  • Power Analysis : Predefine sample sizes (e.g., n ≥ 4 replicates) to ensure statistical robustness in high-throughput screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.